molecular formula C6H6N2O5 B13098885 Pyridazinic dicarboxylic acid CAS No. 849223-55-8

Pyridazinic dicarboxylic acid

Cat. No.: B13098885
CAS No.: 849223-55-8
M. Wt: 186.12 g/mol
InChI Key: UCXWZJNQMVLPFY-UHFFFAOYSA-N
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Description

Pyridazinic dicarboxylic acid is a heterocyclic compound containing a pyridazine ring with two carboxylic acid groups. Pyridazine is a six-membered ring with two adjacent nitrogen atoms, making it a diazine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazinic dicarboxylic acid can be synthesized through various methods. One common approach involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates . Another method includes the preparation of three-dimensional coordination polymers of lanthanide pyridazinic dicarboxylates by hydrothermal methods .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Pyridazinic dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the carboxylic acid groups and the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Pyridazinic dicarboxylic acid has a wide range of applications in scientific research :

    Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and coordination polymers.

    Biology: Its derivatives exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating cardiovascular diseases, neurological disorders, and other medical conditions.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, and in materials science for creating advanced materials with specific properties.

Comparison with Similar Compounds

Properties

CAS No.

849223-55-8

Molecular Formula

C6H6N2O5

Molecular Weight

186.12 g/mol

IUPAC Name

pyridazine-3,6-dicarboxylic acid;hydrate

InChI

InChI=1S/C6H4N2O4.H2O/c9-5(10)3-1-2-4(6(11)12)8-7-3;/h1-2H,(H,9,10)(H,11,12);1H2

InChI Key

UCXWZJNQMVLPFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C(=O)O)C(=O)O.O

Origin of Product

United States

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